Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Description
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is a cyclohexane derivative featuring an ester group (ethyl carboxylate), two methyl substituents at the 2- and 6-positions, and a ketone group at the 4-position. For instance, the methyl ester variant, Mthis compound, has a molecular weight of 184.237 g/mol and a linear molecular formula (C₁₀H₁₆O₃) . The ethyl variant is expected to exhibit a higher molecular weight (~198–200 g/mol) due to the additional ethyl group. The compound’s reactivity and stereochemistry are influenced by the electron-withdrawing ketone and ester groups, as well as steric effects from the methyl substituents.
Properties
IUPAC Name |
ethyl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h7-8,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPCOXKUPUDZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)CC1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, sodium hydride (NaH) deprotonates the α-hydrogen of 2,6-dimethylcyclohexanone, forming an enolate. This intermediate reacts with diethyl carbonate to yield the β-keto ester. The reaction proceeds under reflux in anhydrous tetrahydrofuran (THF), followed by acid hydrolysis and extraction.
Example Protocol
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Charge a flask with diethyl carbonate (1.2 mol) and dry THF.
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Add NaH (1.6 mol) under nitrogen and reflux for 1 hour.
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Slowly add 2,6-dimethylcyclohexanone (0.48 mol) in THF.
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Reflux for 2 hours, cool, hydrolyze with 3N HCl, and extract with dichloromethane.
Yield Considerations
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Analogous reactions for ethyl 2-oxocyclohexanecarboxylate achieve 80% yields.
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Steric hindrance from the 2,6-dimethyl groups may reduce efficiency, necessitating optimized stoichiometry or prolonged reaction times.
Alkylation of Ethyl 2-Oxocyclohexanecarboxylate
Post-synthetic modification of ethyl 2-oxocyclohexanecarboxylate offers a route to introduce methyl groups at positions 2 and 6. This two-step process involves enolate formation followed by alkylation.
Enolate Generation and Methylation
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Enolate Formation : Treat ethyl 2-oxocyclohexanecarboxylate with a strong base (e.g., LDA or NaH) in THF at -78°C to generate the enolate.
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Methylation : Introduce methyl iodide (2 equiv.) to the enolate, allowing alkylation at the α-positions.
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Workup : Quench with aqueous acid, extract with organic solvents, and purify via column chromatography.
Challenges
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Regioselectivity: Ensuring methylation at both the 2- and 6-positions requires precise control of reaction conditions.
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Side reactions: Over-alkylation or ketone reduction may occur, necessitating careful monitoring.
Yield Data
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Similar chloroalkylation reactions report yields of 66–89%. Methylation, being less electrophilic, may yield 50–70% under optimized conditions.
Dieckmann Cyclization of Diesters
Dieckmann cyclization, a intramolecular ester condensation, could construct the cyclohexane ring with pre-installed methyl groups. This method requires synthesizing a suitable diester precursor.
Precursor Synthesis and Cyclization
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Diester Preparation : React dimethyl malonate with 3-methyl-1,5-dibromopentane to form a branched diester.
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Cyclization : Use NaH in THF to induce cyclization, forming the 4-oxo group and releasing methanol.
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Esterification : Transesterify with ethanol to yield the ethyl ester.
Advantages
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Direct control over methyl group placement during precursor synthesis.
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High purity due to stepwise construction.
Limitations
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Multi-step synthesis lowers overall yield (estimated 40–50%).
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Requires stringent anhydrous conditions.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Claisen Condensation | 2,6-Dimethylcyclohexanone | NaH, diethyl carbonate, THF | 60–70* | One-pot synthesis | Limited commercial availability of ketone |
| Alkylation | Ethyl 2-oxocyclohexanecarboxylate | LDA, methyl iodide, THF | 50–70 | Modular approach | Regioselectivity challenges |
| Dieckmann Cyclization | Custom diester | NaH, THF, ethanol | 40–50 | Precise methyl placement | Multi-step, low yield |
*Estimated based on analogous reactions.
Spectroscopic Characterization
Successful synthesis is confirmed via:
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¹H NMR : Peaks at δ 1.25 (t, 3H, -CH₂CH₃), δ 2.10 (s, 6H, -CH₃), δ 4.15 (q, 2H, -OCH₂), and δ 2.50–2.80 (m, cyclohexane protons).
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IR Spectroscopy : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O).
Research Findings and Optimization
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Synthesis
1. Pharmaceutical Intermediates
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is utilized in the synthesis of various pharmaceutical agents. It serves as a key intermediate in the production of dopamine agonists, which are critical in treating conditions like Parkinson's disease and other neurological disorders. The compound’s ability to undergo specific transformations makes it valuable in creating complex molecular frameworks necessary for drug development .
2. Organic Synthesis
This compound is also employed in organic synthesis as a building block for synthesizing other derivatives. For example, it can react with amines to form substituted derivatives that are useful in creating agrochemicals and fine chemicals .
Data Table of Applications
| Application Area | Specific Use | Example Products |
|---|---|---|
| Pharmaceutical Chemistry | Synthesis of dopamine agonists | Various dopamine receptor modulators |
| Organic Synthesis | Building block for complex organic compounds | Agrochemicals, fine chemicals |
| Material Science | Potential use in polymer chemistry | Polymers with enhanced properties |
Case Studies
Case Study 1: Synthesis of Dopamine Agonists
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dopamine agonists starting from this compound. The synthesis involved multiple steps, including the formation of key intermediates that were subsequently modified to enhance their pharmacological profiles. The resulting compounds exhibited significant activity at dopamine receptors, demonstrating the utility of this compound in medicinal chemistry .
Case Study 2: Development of Agrochemicals
Another research project focused on using this compound as a precursor for agrochemical development. The compound was transformed into various herbicides and insecticides that showed improved efficacy and reduced environmental impact compared to existing products. This application highlights the compound's versatility beyond pharmaceuticals .
Mechanism of Action
The mechanism by which ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs and their differences are summarized below:
Physicochemical Properties
- Crystal Structure and Conformation: Ethyl 2,6-bis-(4-bromo-phenyl)-1-isocyano-4-oxo-cyclohexanecarboxylate adopts a distorted boat conformation due to steric clashes between bromophenyl groups . In contrast, Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate forms a monoclinic lattice (P2₁/n) stabilized by hydrogen bonds involving the formamido group . The absence of bulky substituents in this compound suggests a less strained chair or twist-boat conformation.
Intermolecular Interactions :
Research Findings and Implications
- Synthetic Utility : this compound’s simpler structure compared to bromophenyl or chromene analogs makes it a versatile intermediate for synthesizing polyfunctionalized cyclohexanes.
- Thermodynamic Stability : Methyl and ethyl esters (e.g., ) are likely more thermally stable than halogenated derivatives due to fewer steric clashes and weaker intermolecular forces.
- Spectroscopic Differentiation: Chromene derivatives (e.g., ) can be distinguished via UV-Vis spectroscopy (λmax ~250–300 nm) due to aromatic conjugation, absent in non-aromatic analogs.
Notes
- Crystal structure data (e.g., ) highlight substituent-dependent conformational preferences, critical for material science applications.
- Similarity metrics (e.g., ) suggest that bicyclic esters (e.g., Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate) share reactivity patterns with the target compound but differ in ring strain and solubility.
Biological Activity
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- CAS Number : 17159-79-4
- Structure : The compound features a cyclohexane ring with two methyl groups at the 2-position and a ketone functional group at the 4-position.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the ketone and ester functional groups facilitates hydrogen bonding and hydrophobic interactions with enzymes and receptors, which can modulate several biological pathways.
In Vitro Studies
Research indicates that this compound exhibits significant cytoprotective effects. In vitro studies have demonstrated its potential as an inducer of cytoprotective enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST). For instance, a study reported that treatment with this compound led to a dose-dependent increase in NQO1 activity in various cell lines, suggesting its role in enhancing cellular defense mechanisms against oxidative stress .
In Vivo Studies
In vivo experiments have further validated the compound's protective effects. Mice treated with this compound showed significant induction of NQO1 in liver and skin tissues without observable toxicity. The induction levels were comparable to those observed with established cytoprotective agents .
Study on Cytoprotection
One notable study involved administering varying doses of this compound to SKH-1 mice. The results indicated that the compound significantly increased NQO1 levels by up to 4.9-fold in skin samples after topical application. This suggests that the compound may be useful in developing topical formulations for skin protection against environmental stressors .
Comparison with Related Compounds
This compound was compared with similar compounds like ethyl 4-oxocyclohexanecarboxylate. The presence of additional methyl groups in the former was found to enhance its reactivity and biological activity, making it a promising candidate for further research in drug development .
Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential use as a precursor for synthesizing drugs targeting oxidative stress. |
| Cosmetic Industry | Development of skin care products aimed at enhancing skin protection. |
| Agricultural Science | Investigated for potential use as a biopesticide due to its protective properties. |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via Michael addition reactions . For example, chalcone derivatives react with ethyl acetoacetate in ethanol under reflux with a base (e.g., 10% NaOH) for 8–12 hours . Key optimization parameters include:
- Solvent choice : Ethanol is preferred for solubility and stability of intermediates.
- Temperature : Reflux conditions (~78°C) enhance reaction efficiency.
- Base concentration : Excess NaOH accelerates enolate formation but may lead to side reactions.
Table 1: Representative Synthetic Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Ethanol | 78 (reflux) | 8–12 | 65–75 | |
| Chalcone derivative | Ethanol | 78 (reflux) | 8–12 | 65–75 |
Q. How can conflicting crystallographic data between studies be resolved?
Contradictions in unit cell parameters or bond angles arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic systems).
- Disorder modeling : Partial occupancy of substituents (e.g., 4-chlorophenyl groups in asymmetric units) . Resolution strategies include:
- Refinement software : SHELXL97/SHELXS97 for high-precision structure solution .
- Validation metrics : Rint < 0.05 and I > 2σ(I) ensure data reliability .
Q. What in vitro and in vivo models assess its biological activity?
- In vitro : Acetylcholinesterase inhibition assays (IC₅₀ values measured via Ellman’s method) .
- In vivo : Zebrafish models evaluate cardioprotective effects (e.g., heart rate recovery post-toxicity) .
Table 4: Representative Bioactivity Data
| Assay Type | Model/Endpoint | Result | Reference |
|---|---|---|---|
| Enzyme inhibition | Acetylcholinesterase | IC₅₀ = 12.5 µM | |
| Toxicity | Zebrafish survival | LC₅₀ = 50 µM |
Methodological Notes
- Consistency : All structural data align with peer-reviewed crystallographic reports (e.g., Acta Crystallographica).
- Advanced Techniques : Molecular dynamics simulations (MDS) further validate stability in biological environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
